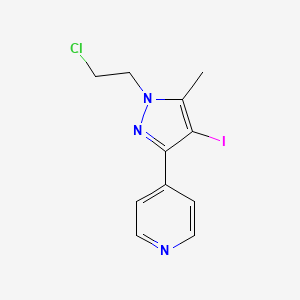
4-(1-(2-chloroethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine is a synthetic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine involves several steps:
Formation of 5-Methylpyrazole: : This starting material can be synthesized from the condensation of acetylacetone and hydrazine hydrate.
Introduction of Chloroethyl Group: : The chloroethyl group can be introduced via the reaction of 5-methylpyrazole with 2-chloroethyl chloride under basic conditions.
Iodination: : The iodination of 5-methylpyrazole can be achieved using iodine and a suitable oxidant like hydrogen peroxide.
Coupling with Pyridine: : Finally, the pyrazole derivative is coupled with a pyridine moiety using a cross-coupling reaction such as the Suzuki reaction, involving a palladium catalyst.
Industrial Production Methods
On an industrial scale, these synthetic steps might be optimized for efficiency and yield. Key considerations include:
Reaction scalability and the availability of starting materials.
Optimization of reaction conditions (temperature, solvent, and catalyst).
Purification steps to achieve the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine undergoes several types of reactions, including:
Substitution Reactions: : The chloroethyl and iodo groups make the compound amenable to nucleophilic substitution reactions.
Oxidation: : It can be oxidized at various positions depending on the oxidizing agents used.
Reduction: : Reduction can occur at the iodo or chloroethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: : Often involves nucleophiles such as amines or thiols under basic or neutral conditions.
Oxidation: : Utilizes agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employs reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: : Can yield a variety of derivatives depending on the nucleophile used.
Oxidation and Reduction: : Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, it is used as an intermediate for constructing more complex molecules. Its reactive sites allow for a broad range of chemical modifications.
Biology
The compound may serve as a probe for studying biological systems, especially due to the presence of the chloroethyl group, which can act as a potential alkylating agent.
Medicine
Its derivatives might exhibit pharmaceutical activities, including anti-cancer properties due to their ability to interact with DNA.
Industry
In the industrial sector, it could be utilized in the synthesis of specialty chemicals or as a precursor for materials with specific electronic properties.
Mechanism of Action
The chloroethyl group in the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates may alkylate biological targets, such as DNA, interfering with its function. This action underlies its potential use as an anti-cancer agent.
Comparison with Similar Compounds
4-(1-(2-Chloroethyl)-4-Iodo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine is unique due to its specific substitution pattern. Comparable compounds include:
4-(1-(2-Chloroethyl)-4-Bromo-5-Methyl-1H-Pyrazol-3-Yl)Pyridine: : Substitutes the iodo group with a bromo group.
4-(1-(2-Chloroethyl)-5-Methyl-1H-Pyrazol-3-Yl)Pyridine: : Lacks the halogen substitution.
4-(5-Methyl-1H-Pyrazol-3-Yl)Pyridine: : Does not have the chloroethyl or halogen substitutions.
Properties
IUPAC Name |
4-[1-(2-chloroethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClIN3/c1-8-10(13)11(15-16(8)7-4-12)9-2-5-14-6-3-9/h2-3,5-6H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMETYSBWGHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


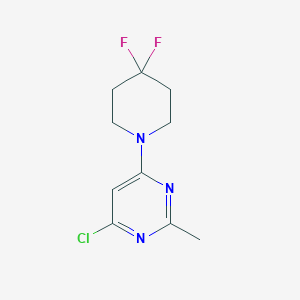
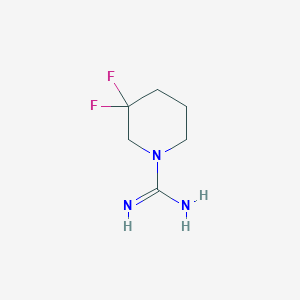

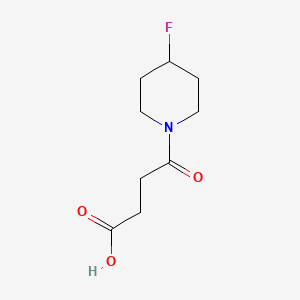
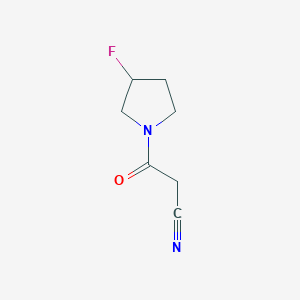
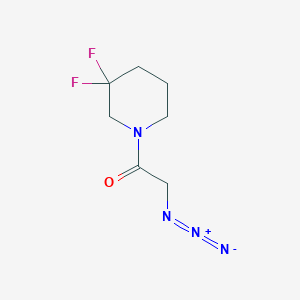

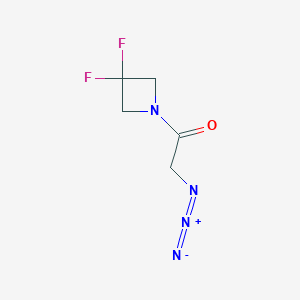
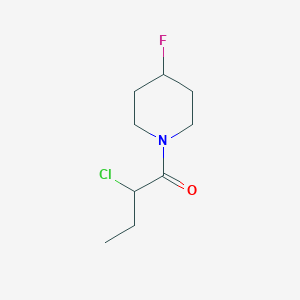
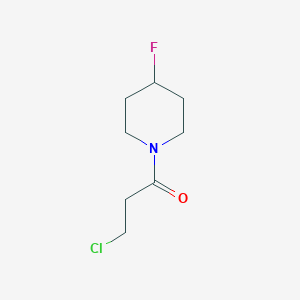
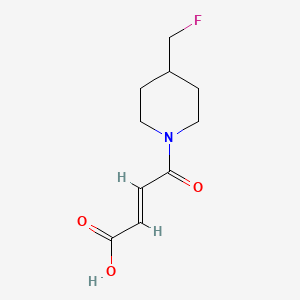
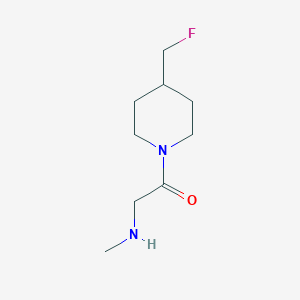
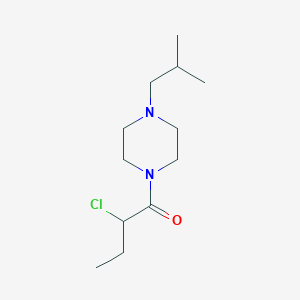
![piperidin-2-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1490124.png)
